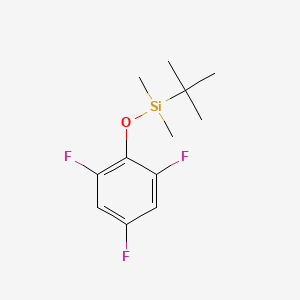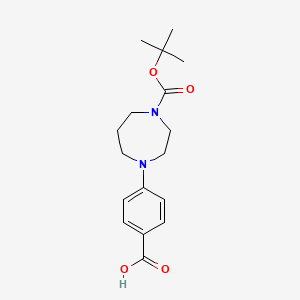
N-(4-tert-Butylbenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-Butylbenzyl)aniline (TBBAn) is an aromatic amine that is commonly used in industrial and scientific applications. It is a chemical intermediate that is used in the synthesis of various compounds and materials, and has been studied for its potential therapeutic applications. TBBAn has been found to be effective in the treatment of certain diseases, and has been used in laboratory experiments to examine the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
N-(4-tert-Butylbenzyl)aniline has been studied for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds. N-(4-tert-Butylbenzyl)aniline has been found to be an effective inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and uric acid. In addition, it has been found to inhibit the activity of other enzymes, including cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Mécanisme D'action
The mechanism of action of N-(4-tert-Butylbenzyl)aniline is not yet fully understood. However, it is believed that N-(4-tert-Butylbenzyl)aniline acts as an inhibitor of certain enzymes, such as xanthine oxidase and cyclooxygenase-2. In addition, it has been found to inhibit the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
N-(4-tert-Butylbenzyl)aniline has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of xanthine oxidase, which is involved in the metabolism of purines and uric acid. In addition, it has been found to inhibit the activity of other enzymes, including cyclooxygenase-2, which is involved in the synthesis of prostaglandins. N-(4-tert-Butylbenzyl)aniline has also been found to have anti-inflammatory and anti-oxidant properties, and has been found to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(4-tert-Butylbenzyl)aniline in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it has a high yield in the synthesis reaction. In addition, it is a relatively stable compound and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. It is toxic in high concentrations, and it can be difficult to control the concentration of the compound in the reaction mixture.
Orientations Futures
The potential future directions for the use of N-(4-tert-Butylbenzyl)aniline include its use in the development of new therapeutic agents for the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease. In addition, it could be used in the development of new compounds for the treatment of inflammation, oxidative stress, and other conditions. Furthermore, it could be used in the development of new compounds for the synthesis of materials with unique properties. Finally, it could be used in the development of new compounds for the study of biochemical and physiological processes.
Méthodes De Synthèse
N-(4-tert-Butylbenzyl)aniline can be synthesized by the reaction of 4-bromo-N-tert-butylbenzamide with aniline in the presence of sodium hydroxide. The reaction is typically conducted at a temperature of 80-100°C for 2-4 hours, and the product is then isolated by distillation. The yield of the reaction is usually greater than 90%.
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-17(2,3)15-11-9-14(10-12-15)13-18-16-7-5-4-6-8-16/h4-12,18H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAVPLXNUBVKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)
![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)





